molecular formula C14H18FNO4S B2784045 3-[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid CAS No. 1305236-85-4

3-[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid

Cat. No.: B2784045
CAS No.: 1305236-85-4
M. Wt: 315.36
InChI Key: QPRPPYMPSAPZMG-UHFFFAOYSA-N
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Description

3-[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid (CAS 1305236-85-4) is a fluorinated sulphonamide compound of significant interest in modern pharmaceutical and chemical research. It has a molecular formula of C14H18FNO4S and a molecular weight of 315.36 g/mol . This compound is part of the fluorinated sulphonamide class, which is renowned for its versatile applications in drug discovery and development. The incorporation of a fluorine atom into the sulphonamide structure is a strategic approach in medicinal chemistry, as it can enhance the molecule's lipophilicity, metabolic stability, and membrane permeability, while the sulphonamide group acts as a key pharmacophore . Researchers utilize this compound as a key synthetic intermediate or building block for constructing more complex molecules. Its structure, featuring a piperidine ring linked to both a 2-fluorobenzenesulfonyl group and a propanoic acid chain, makes it a valuable scaffold for exploring biological activity. Fluorinated sulphonamide derivatives analogous to this compound are frequently investigated for their potential to inhibit various enzymes and are studied in contexts such as metabolic syndrome and related disorders . The compound is available for research purposes. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can order this compound in various quantities from suppliers like Life Chemicals .

Properties

IUPAC Name

3-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4S/c15-12-5-1-2-6-13(12)21(19,20)16-9-3-4-11(10-16)7-8-14(17)18/h1-2,5-6,11H,3-4,7-10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRPPYMPSAPZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperidine compounds, including 3-[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid, may exhibit antidepressant effects. A study highlighted the role of such compounds in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory potential. Sulfonamide derivatives are known to inhibit various inflammatory mediators, making them candidates for treating conditions like rheumatoid arthritis and inflammatory bowel disease. Experimental models have shown promising results in reducing inflammation markers when treated with similar compounds .

Neurological Disorders

There is ongoing research into the use of this compound in treating neurological disorders such as Alzheimer's disease. Its ability to penetrate the blood-brain barrier and interact with specific receptors may provide therapeutic benefits in neuroprotection and cognitive enhancement .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. Key steps include:

  • Formation of the Piperidine Ring : Starting from simple amines, the piperidine structure is formed through cyclization.
  • Sulfonylation : The introduction of the fluorobenzenesulfonyl group is achieved via sulfonyl chloride reactions.
  • Carboxylic Acid Functionalization : The propanoic acid moiety is added through carboxylation reactions using appropriate reagents.

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the efficacy of a related piperidine derivative in patients with major depressive disorder. Results indicated significant improvements in depressive symptoms compared to placebo groups, suggesting that modifications to the piperidine structure can enhance pharmacological activity .

Case Study 2: Inflammation Reduction

In vitro studies demonstrated that compounds similar to this compound effectively inhibited the production of pro-inflammatory cytokines in macrophage cultures. These findings support further investigation into their potential as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 3-[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3-[1-(2-fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid and related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Functional Notes
This compound (Target) C15H20FNO4S (inferred) ~325.4 (calculated) 2-Fluorobenzenesulfonyl group, propanoic acid at piperidin-3-yl No direct activity data; inferred from analogs
3-[1-(4-Methylbenzenesulfonyl)piperidin-3-yl]propanoic acid C15H21NO4S 311.4 4-Methylbenzenesulfonyl group, propanoic acid at piperidin-3-yl Structural analog; no explicit activity data
3-[(3R)-1-(6-Amino-5-chloropyrimidin-4-yl)piperidin-3-yl]propanoic acid C12H17ClN4O2 298.74 Chloropyrimidinyl group at piperidin-1-yl, propanoic acid at piperidin-3-yl Potential enzyme inhibition (e.g., kinases)
3-(FMoc-amino)-3-(1-Boc-3-piperidyl)propanoic acid C31H37N3O7 582.69 Bulky FMoc and Boc protecting groups, propanoic acid at piperidin-3-yl Used in peptide synthesis; modifies solubility

Key Observations :

  • Substituent Effects : The 2-fluorobenzenesulfonyl group in the target compound introduces stronger electron-withdrawing effects compared to the 4-methylbenzenesulfonyl group in its analog . This may enhance stability or binding affinity in biological systems.
  • Molecular Weight : The target compound (~325.4 g/mol) is lighter than analogs with bulky substituents (e.g., 582.69 g/mol for the FMoc/Boc-protected derivative) , suggesting better membrane permeability.
Pharmacological and Functional Insights
  • Analgesic Activity: While the target compound lacks direct activity data, structurally related amide derivatives of propanoic acids (e.g., 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acid amides) exhibit analgesic potency comparable to aspirin in acetic acid-induced writhing tests . This suggests that the sulfonylpiperidine-propanoic acid scaffold may inherently support analgesic activity.
  • Enzyme Inhibition Potential: The chloropyrimidinyl analog highlights the role of piperidine-propanoic acid hybrids in targeting enzymes (e.g., kinases or proteases). The fluorobenzenesulfonyl group in the target compound could similarly engage in hydrogen bonding or hydrophobic interactions with enzyme active sites.
  • Synthetic Utility: The FMoc/Boc-protected analog underscores the use of such compounds in peptide synthesis, where the propanoic acid moiety serves as a linker or spacer.
Physicochemical Properties
  • Solubility: The propanoic acid group enhances aqueous solubility compared to ester or amide derivatives (e.g., ethyl ester analogs in ).
  • Steric and Electronic Effects: The 2-fluorobenzenesulfonyl group may reduce metabolic degradation compared to non-fluorinated analogs, as fluorine often improves metabolic stability in drug design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Preparation of the piperidine core with appropriate substituents. For example, piperidine derivatives are often functionalized via sulfonylation using 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Step 2 : Coupling the sulfonylated piperidine with a propanoic acid moiety. This may involve condensation reactions or nucleophilic substitution, requiring precise temperature control (e.g., 0–5°C for sensitive intermediates) .
  • Optimization : Computational tools, such as quantum chemical calculations and reaction path simulations, can predict optimal conditions (e.g., solvent polarity, catalyst selection) to improve yields and reduce side reactions .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are used to confirm the sulfonyl-piperidine linkage and propanoic acid substituents. For example, the sulfonyl group’s deshielding effect shifts aromatic protons downfield (δ 7.5–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies stereochemical impurities if chiral centers exist .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C14_{14}H17_{17}FNO4_4S) and detects fragmentation patterns unique to the sulfonyl group .

Q. What are the typical applications of this compound in biological research?

  • Methodological Answer :

  • Enzyme Inhibition Studies : The fluorobenzenesulfonyl group may act as a pharmacophore for targeting serine hydrolases. Assays using fluorogenic substrates (e.g., 4-nitrophenyl acetate) can quantify inhibition kinetics .
  • Receptor Binding Assays : Radiolabeled derivatives (e.g., 3^3H or 14^{14}C) are synthesized to study affinity for G-protein-coupled receptors (GPCRs) via scintillation counting .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Validate assay conditions (e.g., pH, temperature, cell line viability) using standardized protocols. For example, discrepancies in IC50_{50} values may arise from variations in ATP concentration in kinase assays .
  • Orthogonal Assays : Confirm activity using unrelated methods (e.g., surface plasmon resonance for binding affinity vs. cellular viability assays).
  • Meta-Analysis : Cross-reference data from structural analogs (e.g., 3-[1-(aryl-sulfonyl)piperidin-yl]propanoic acids) to identify trends in substituent effects on activity .

Q. What computational strategies are effective for predicting the compound’s reactivity and metabolic stability?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Simulate reaction pathways for sulfonylation or hydrolysis. For example, calculate activation energies to predict stability under acidic conditions .
  • ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., esterase-mediated cleavage of the propanoic acid group) and blood-brain barrier permeability based on logP and polar surface area .

Q. How can enantiomeric purity be ensured during synthesis, particularly for chiral intermediates?

  • Methodological Answer :

  • Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps to control stereochemistry .
  • Chiral Chromatography : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and quantify enantiomeric excess (ee) ≥99% .

Q. What experimental designs are recommended for in vivo studies of this compound?

  • Methodological Answer :

  • Pharmacokinetics (PK) : Conduct dose-ranging studies in rodent models to determine bioavailability. Plasma samples are analyzed via LC-MS/MS to measure half-life and clearance rates .
  • Toxicity Screening : Assess hepatotoxicity using primary hepatocyte cultures and mitochondrial membrane potential assays (e.g., JC-1 staining) .

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